molecular formula C11H13ClN2O B3376753 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1236676-48-4

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B3376753
CAS No.: 1236676-48-4
M. Wt: 224.68 g/mol
InChI Key: YIOSQHYRDWEKAJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 1236676-48-4) is a heterocyclic compound featuring a quinoxaline backbone substituted with a chlorine atom at position 6 and an isopropyl group at position 3 (Figure 1). Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 236.69 g/mol .

Synthesis Typical syntheses of tetrahydroquinoxalin-2-ones involve cyclization reactions of substituted o-phenylenediamines with α-haloesters under basic conditions . For this compound, the isopropyl substituent is likely introduced via alkylation or nucleophilic substitution during the cyclization step. However, specific synthetic protocols for this derivative remain less documented compared to simpler analogs.

Properties

IUPAC Name

6-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-8-4-3-7(12)5-9(8)13-10/h3-6,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSQHYRDWEKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236676-48-4
Record name 6-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with isopropylamine to form an intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired quinoxaline derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with varying degrees of saturation.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce various tetrahydroquinoxaline derivatives.

Scientific Research Applications

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 6-chloro-3-(propan-2-yl)-tetrahydroquinoxalin-2-one include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Cl (6), dimethyl (3) C₁₀H₁₁ClN₂O 210.66 Increased steric hindrance at N3
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Cl (6), methyl (1) C₉H₉ClN₂O 196.63 Reduced ring saturation (dihydro)
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate COOMe (6), dioxo (2,3) C₁₀H₈N₂O₄ 220.18 Enhanced electrophilicity at C2/C3

Sources :

Key Observations:
  • Ring Saturation: Fully saturated tetrahydroquinoxaline derivatives (e.g., the target compound) exhibit greater conformational flexibility than dihydro analogs, which may affect receptor binding .

Pharmacological and Physicochemical Properties

Pharmacological Activity

The chlorine atom at position 6 is critical for binding affinity, as seen in analogs like 6-chloro-3,3-dimethyl-tetrahydroquinoxalin-2-one, which show enhanced selectivity for ionotropic glutamate receptors .

Physicochemical Comparisons
Property Target Compound 6-Chloro-3,3-dimethyl Analog 6-Chloro-1-methyl Dihydro Analog
LogP ~2.1 (predicted) 1.8 1.5
Solubility (mg/mL) <10 (aqueous) 15–20 ~25
Hydrogen Bond Donors 2 2 1

Sources :

Key Observations:
  • Lipophilicity : The isopropyl group increases LogP compared to dimethyl or methyl analogs, suggesting improved blood-brain barrier penetration.
  • Solubility : Reduced aqueous solubility in the target compound may necessitate formulation adjustments for therapeutic use.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one?

  • Methodological Answer : A validated synthesis involves reacting benzene-1,2-diamine with ethyl 3-methyl-2-oxobutanoate under controlled conditions. Key steps include:
  • Heating the mixture to 70°C for 12 hours to facilitate cyclization.
  • Cooling to 25°C and filtering the precipitated product.
  • Washing the solid with cold water to remove impurities.
    This method yields a white-to-yellow solid with 88% purity, confirmed by 1^1H NMR and 13^13C NMR spectroscopy .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^13C NMR, and mass spectrometry:
  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.8–3.2 ppm for CH).
  • 13^13C NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm).
  • Mass Spec : Look for molecular ion peaks matching the molecular formula (C11_{11}H13_{13}ClN2_2O, exact mass 236.07 g/mol).
    Cross-reference data with literature to validate structural assignments .

Advanced Research Questions

Q. What crystallographic methods resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Grow crystals via slow evaporation in ethanol or DCM.
  • Collect data at 100 K using a diffractometer (e.g., Oxford Diffraction CCD).
  • Refine structure with SHELXL97, analyzing bond lengths (e.g., C-Cl: ~1.74 Å) and angles (e.g., N-C-O: ~120°).
  • Use ORTEP-3 for visualizing hydrogen bonds (e.g., C-H···O interactions) and π-π stacking (3.3–3.6 Å interplanar distances) .

Q. How to address discrepancies in reported NMR data for this compound?

  • Methodological Answer : Inconsistent NMR results may arise from solvent effects, tautomerism, or impurities. Resolve by:
  • Replicating synthesis and purification steps rigorously.
  • Using deuterated solvents (e.g., DMSO-d6_6) and internal standards (TMS).
  • Comparing with high-resolution spectra from PubChem or peer-reviewed studies.
    For example, ensure aromatic proton splitting patterns match computational predictions (e.g., ChemDraw simulations) .

Q. How to design experiments assessing its bioactivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies guided by crystallographic and computational
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay, noting IC50_{50} values.
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina.
  • SAR Modifications : Introduce substituents (e.g., methoxy groups) to optimize binding affinity, referencing analogs like 6-chloro-4-phenylquinolin-2-one derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
Reactant of Route 2
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

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